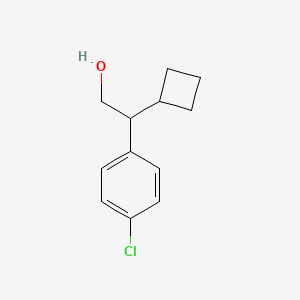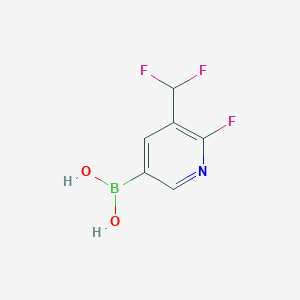
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a pyridine ring, which is substituted with difluoromethyl and fluorine groups. The presence of these substituents imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of (5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve crystallization, chromatography, or other separation techniques to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, from mild aqueous conditions to more stringent anhydrous and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the pyridine ring can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid has numerous applications in scientific research, including:
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of (5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzymatic activity. Additionally, the difluoromethyl and fluorine substituents can enhance the compound’s binding affinity and selectivity for specific targets .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
(4-Fluorophenyl)boronic acid: Similar structure but with a single fluorine substituent on the phenyl ring.
(5-Fluoro-2-methylpyridin-3-yl)boronic acid: Similar pyridine-based boronic acid with a methyl group instead of difluoromethyl.
Uniqueness
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid is unique due to the presence of both difluoromethyl and fluorine substituents on the pyridine ring. These substituents impart distinct electronic and steric properties, enhancing the compound’s reactivity and stability. Additionally, the combination of these groups with the boronic acid moiety makes it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C6H5BF3NO2 |
|---|---|
Peso molecular |
190.92 g/mol |
Nombre IUPAC |
[5-(difluoromethyl)-6-fluoropyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO2/c8-5(9)4-1-3(7(12)13)2-11-6(4)10/h1-2,5,12-13H |
Clave InChI |
GSRYOQRBGMIZCU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)F)C(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



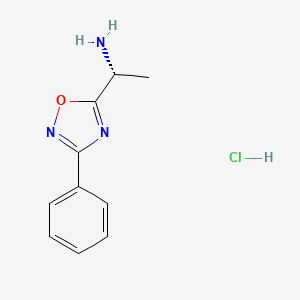
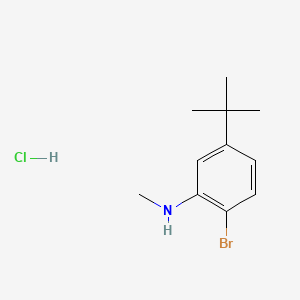
![Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate](/img/structure/B13469403.png)
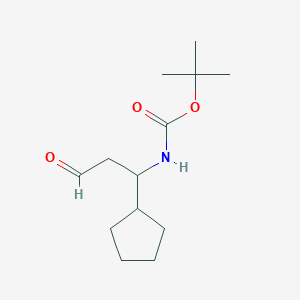
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride](/img/structure/B13469412.png)
![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)
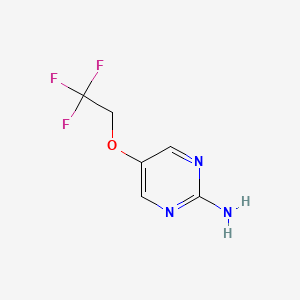
![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)


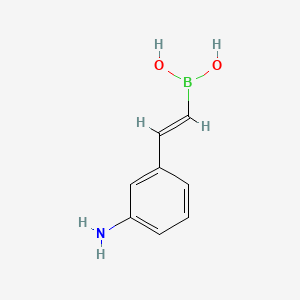
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
